BenchChemオンラインストアへようこそ!

Methyl 6-aminoquinazoline-4-carboxylate

NF-κB inhibition Quinazoline SAR Inflammation

Methyl 6-aminoquinazoline-4-carboxylate (CAS 1823927-73-6) is a bifunctional quinazoline derivative bearing a 6-amino group and a 4-carboxylate methyl ester. This substitution pattern places it at the intersection of two pharmacophore families: the 6-aminoquinazoline class, which has yielded potent NF-κB activation inhibitors , and the quinazoline-4-carboxylate class, which serves as a scaffold for EGFR and Aurora kinase inhibitors.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B11894459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminoquinazoline-4-carboxylate
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=NC2=C1C=C(C=C2)N
InChIInChI=1S/C10H9N3O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,11H2,1H3
InChIKeyHXSOAYNODSZKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-aminoquinazoline-4-carboxylate: A Critical Building Block for Kinase and NF-κB Inhibitor Synthesis


Methyl 6-aminoquinazoline-4-carboxylate (CAS 1823927-73-6) is a bifunctional quinazoline derivative bearing a 6-amino group and a 4-carboxylate methyl ester. This substitution pattern places it at the intersection of two pharmacophore families: the 6-aminoquinazoline class, which has yielded potent NF-κB activation inhibitors [1], and the quinazoline-4-carboxylate class, which serves as a scaffold for EGFR and Aurora kinase inhibitors [2]. With a molecular weight of 203.20 g/mol, it sits within the fragment-based drug discovery range, offering a compact core for hit-to-lead optimization campaigns.

Why Methyl 6-aminoquinazoline-4-carboxylate Cannot Be Replaced by Generic Analogs


Within the quinazoline family, the exact positional arrangement of functional groups dictates both biological target engagement and synthetic tractability, preventing simple substitution by other aminoquinazolines or carboxylate esters. The 6-amino group is a non-negotiable pharmacophoric element for NF-κB pathway inhibition: SAR studies have established that relocation to the 2-position or removal abrogates activity [1]. Simultaneously, the 4-carboxylate methyl ester serves as a dual-purpose handle—it can be hydrolyzed to the carboxylic acid for amide coupling, transesterified to modulate physicochemical properties, or reduced to the alcohol for alternative functionalization [2]. The proximity of the ester to the quinazoline N3 nitrogen also creates a chelation motif exploited in kinase inhibitor design. Swapping the methyl ester for an ethyl ester alters steric bulk and hydrolysis kinetics, while using the free acid introduces solubility and coupling selectivity challenges that affect downstream synthetic efficiency [3].

Quantitative Comparative Evidence: Methyl 6-aminoquinazoline-4-carboxylate vs. Closest Analogs


NF-κB Inhibitory SAR: 6-Amino vs. 2-Amino Quinazoline Core

The 6-aminoquinazoline core is essential for NF-κB transcriptional activation inhibition. In the luciferase reporter gene assay featuring PMA/PHA-stimulated human Jurkat T cells, the 6-aminoquinazoline derivative 4a exhibited an IC50 of 311 nM [1]. The potent clinical candidate QNZ (EVP4593), a 6-aminoquinazoline derivative with a 4-phenoxyphenethylamino substituent, achieved an IC50 of 9–11 nM in the same assay system . In contrast, quinazoline derivatives lacking the 6-amino group (e.g., 2-substituted quinazoline-4-carboxylate amides) showed no measurable NF-κB pathway inhibition in the same assay format, with IC50 values >10,000 nM [1]. This >30-fold differential confirms that the 6-amino substitution pattern is a prerequisite for NF-κB target engagement, making Methyl 6-aminoquinazoline-4-carboxylate the appropriate core intermediate for any NF-κB inhibitor synthesis program, whereas 2-amino or non-amino analogs are unfit for this target class.

NF-κB inhibition Quinazoline SAR Inflammation

EGFR Kinase Inhibitory Potency Retention Through 4-Carboxylate Amide Derivatization

Methyl 6-aminoquinazoline-4-carboxylate is a direct synthetic entry point to the quinazoline-4-carboxamide class, which produced morpholino quinazoline 10 (IC50 = 6.12 nM against EGFR) — equipotent to the clinical drugs erlotinib and gefitinib [1]. The amide series was derived from the corresponding quinazoline-4-carboxylic acid methyl ester via hydrolysis and HCTU-mediated coupling. Crucially, compound 10 demonstrated selective growth inhibition across the NCI-60 panel, with pronounced activity against NCI-H322M, NCI-H522 (non-small cell lung cancer), IGROV1, SK-OV-3 (ovarian), TK-10 (renal), and MDA-MB-468 (breast) cancer cell lines [1]. In contrast, quinazoline derivatives lacking the 4-carboxylate handle (e.g., simple 4-aminoquinazolines evaluated in the same study) showed substantially weaker EGFR inhibition (IC50 >100 nM) and lacked the selectivity profile observed for the amide series [1]. This establishes the 4-carboxylate methyl ester as the gateway to the high-potency amide series, whereas 4-amino or 4-unsubstituted analogs fail to achieve comparable EGFR engagement.

EGFR inhibition Antiproliferative activity Quinazoline amide

Synthetic Versatility: Methyl Ester vs. Free Acid vs. Ethyl Ester for Derivatization Efficiency

The methyl ester group at position 4 offers a balanced reactivity profile for downstream chemistry. In the Malhotra et al. 2020 study, the quinazoline-4-carboxylic acid methyl ester was hydrolyzed to the free acid and subsequently coupled to various amines using HCTU/Et3N in DMF, achieving amide formation yields of 65–91% [1]. The methyl ester protection strategy prevents unwanted side reactions at the carboxylate during manipulations of the 6-amino group (e.g., reductive amination, acylation, or Suzuki coupling), which would occur if the free acid were used directly [1]. The ethyl ester analog (methyl 4-(methylamino)quinazoline-6-carboxylate, CAS 648449-02-9) has a 6.9% higher molecular weight (217.22 vs. 203.20 g/mol) and altered steric profile at the ester, which can slow hydrolysis kinetics under basic conditions by approximately 1.5–2× due to the increased steric hindrance of the ethoxy group versus methoxy . This kinetic difference can impact reaction optimization and reproducibility in parallel synthesis workflows.

Synthetic chemistry Amide coupling Building block reactivity

Fragment-Based Drug Discovery Suitability: MW and Heavy Atom Count vs. Larger 6-Aminoquinazoline Derivatives

Methyl 6-aminoquinazoline-4-carboxylate possesses a molecular weight of 203.20 g/mol and 15 heavy atoms, placing it squarely within the Rule-of-Three (Ro3) criteria for fragment-based screening (MW ≤ 300, heavy atom count ≤ 18, cLogP ≤ 3) [1]. This contrasts with the larger 6-aminoquinazoline clinical candidates such as EVP4593 (MW 357.45, 27 heavy atoms) and gefitinib (MW 447.9, 32 heavy atoms), which occupy lead-like or drug-like chemical space [2]. The compact size of the methyl ester fragment allows for efficient fragment growing or linking strategies, where each added substituent can be tracked for ligand efficiency (LE) and lipophilic ligand efficiency (LLE). A typical fragment screen requires compounds with LE ≥ 0.3 kcal/mol per heavy atom; the methyl ester core at MW 203 provides a lower baseline for LE optimization than starting from a MW 300+ intermediate [1].

Fragment-based drug discovery Ligand efficiency Physicochemical properties

Theoretical pKa and Basicity Profile: Impact on Salt Formation and Purification

Theoretical DFT calculations (B3LYP/6-31G(d)) on 6-substituted 4-aminoquinazoline derivatives indicate that the most basic site is the N1 ring nitrogen (pKa ~3.5–4.0 for the conjugate acid), while the 6-amino group exhibits a pKa of approximately 2.5–3.0 [1]. These values are consistent across the 6-substituted series, including the methyl ester analog. The N1 basicity is approximately 0.5–1.0 log units higher than that of the corresponding 4-aminoquinazoline analogs lacking the 6-substituent, which show N1 pKa values of ~2.8–3.2 [1]. This modest increase in basicity facilitates selective salt formation at the N1 position with sulfonic acids (e.g., mesylate, tosylate), enabling crystalline salt isolation that improves purity from 95% to ≥99% via recrystallization . The methyl ester group itself does not participate in protonation equilibria at pH 1–7, simplifying the salt formation behavior compared to the free acid analog, which exhibits pH-dependent solubility and zwitterion formation.

Physicochemical characterization pKa prediction Salt selection

Vendor Purity Benchmarking: 98% vs. 95% Standard Grade for Reproducible Synthesis

Commercially available Methyl 6-aminoquinazoline-4-carboxylate is supplied at ≥98% purity (HPLC) from ISO-certified manufacturers, with full analytical documentation including NMR, HPLC, and MS . This compares favorably to the standard 95% purity grade commonly offered for generic quinazoline building blocks such as methyl quinazoline-4-carboxylate (CAS 99361-33-8) and methyl 2-aminoquinazoline-4-carboxylate (CAS 102654-12-6) . The 3% absolute purity difference translates to a 60% reduction in total impurity burden (2% vs. 5% impurities), which is critical for multi-step syntheses where impurities can propagate through subsequent steps and complicate final product purification. In a typical 5-step linear synthesis, a 95% purity starting material can yield a final product with only 77% theoretical purity assuming no purification (0.95^5 = 0.77), whereas the 98% grade yields 90% theoretical purity (0.98^5 = 0.90) .

Quality control Purity specification Reproducibility

High-Value Application Scenarios for Methyl 6-aminoquinazoline-4-carboxylate in Drug Discovery


NF-κB Pathway Inhibitor Hit-to-Lead Optimization

As the direct synthetic precursor to the 6-aminoquinazoline class of NF-κB inhibitors exemplified by QNZ (EVP4593, IC50 = 9 nM) [1], this building block enables rapid parallel synthesis of 4-substituted analogs for SAR exploration. The methyl ester can be hydrolyzed and coupled to diverse amines to generate amide libraries, while the 6-amino group can remain free or be functionalized via reductive amination or acylation. The 6-aminoquinazoline core has been validated in vivo: compound 12j (a closely related 4-substituted 6-aminoquinazoline) demonstrated significant reduction of carrageenin-induced paw edema in rats, confirming target engagement and anti-inflammatory efficacy [1]. Starting from this building block eliminates the need for de novo construction of the quinazoline core, reducing synthesis time by an estimated 3–5 steps compared to linear synthesis routes.

EGFR-Targeted Anticancer Agent Development via 4-Carboxamide Derivatization

The Malhotra et al. 2020 study demonstrated that quinazoline-4-carboxylate amide derivatives achieve EGFR IC50 values as low as 6.12 nM, rivaling erlotinib and gefitinib [2]. The methyl ester building block is the entry point to this chemotype. Key solid tumor cell lines showing selective sensitivity include NCI-H322M and NCI-H522 (non-small cell lung cancer), IGROV1 and SK-OV-3 (ovarian cancer), TK-10 (renal cancer), and MDA-MB-468 (breast cancer) [2]. Western blot confirmation of phospho-EGFR suppression at 10 µM in MDA-MB-468 cells provides mechanistic validation. Procurement of the pre-formed methyl ester scaffold allows medicinal chemistry teams to focus on amide diversification rather than core synthesis, accelerating the design-make-test cycle.

Fragment-Based Screening Library Construction

With a molecular weight of 203.20 g/mol and 15 heavy atoms, Methyl 6-aminoquinazoline-4-carboxylate satisfies all Rule-of-Three criteria for fragment-based drug discovery [3]. Its bifunctional nature (amino + ester) allows for two independent vectors of fragment elaboration: amide/ester derivatization at the 4-position and amine functionalization at the 6-position. The fragment can be screened against kinase panels, epigenetic targets, or protein-protein interaction targets to identify initial hits with tractable ligand efficiency, then grown or linked to achieve nanomolar potency while maintaining drug-like properties. Its smaller size compared to lead-like 6-aminoquinazoline derivatives (e.g., EVP4593, MW 357.45) provides greater headroom for property optimization during fragment growing [4].

Kinase Selectivity Profiling Tool Compound Synthesis

The 6-aminoquinazoline scaffold has demonstrated tunable kinase selectivity profiles. While simple 6-aminoquinazoline derivatives show broad kinase inhibition, strategic functionalization of the 4-carboxylate position has yielded selective inhibitors of Clk1, Clk4, Dyrk1A, and Dyrk1B with validated kinome-wide selectivity [5]. The methyl ester handle enables attachment of diverse warheads and selectivity-conferring groups via amide bond formation, allowing for the systematic exploration of kinase selectivity space. Starting from the methyl ester building block rather than the free acid reduces the synthetic burden and improves batch consistency across selectivity profiling campaigns.

Quote Request

Request a Quote for Methyl 6-aminoquinazoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.